molecular formula C11H10N2O B1364717 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde CAS No. 383135-91-9

1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1364717
CAS No.: 383135-91-9
M. Wt: 186.21 g/mol
InChI Key: YXISMHMPFYBWTP-UHFFFAOYSA-N
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Description

1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H10N2O. It is characterized by the presence of both pyridine and pyrrole rings, which are connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of pyridine-2-carbaldehyde with pyrrole in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various pathways, including those involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

  • 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carboxylic acid
  • 1-Pyridin-2-ylmethyl-1H-pyrrole-2-methanol
  • 1-Pyridin-2-ylmethyl-1H-pyrrole-2-amine

Comparison: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. For example, the aldehyde group can undergo oxidation and reduction reactions, which are not possible with the carboxylic acid or alcohol derivatives. Additionally, the aldehyde group can participate in condensation reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-5-3-7-13(11)8-10-4-1-2-6-12-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXISMHMPFYBWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396462
Record name 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383135-91-9
Record name 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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